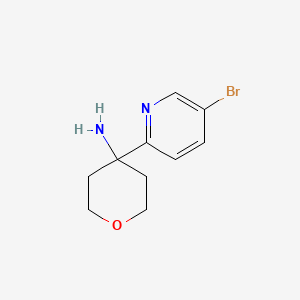

4-(5-Bromopyridin-2-yl)oxan-4-amine

Description

Significance of Pyridine (B92270) and Oxane Scaffolds in Modern Organic Synthesis and Chemical Biology

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a wide array of biologically active compounds, including natural products like vitamins and alkaloids, as well as a vast number of pharmaceuticals approved by the FDA. nih.govresearchgate.netnih.govmdpi.com Its prevalence in medicinal chemistry can be attributed to several key features. The nitrogen atom within the six-membered aromatic ring imparts basicity and the ability to form hydrogen bonds, which can be crucial for molecular interactions with biological targets. beilstein-journals.org Furthermore, the pyridine scaffold can enhance the water solubility of drug candidates, a desirable physicochemical property for therapeutic agents. nih.govmdpi.com In organic synthesis, pyridines are versatile building blocks and ligands for metal catalysis, with well-established methods for their functionalization. nih.govbeilstein-journals.orgresearchgate.net

The oxane, or tetrahydropyran (B127337), ring is another important saturated heterocyclic motif found in numerous natural products and medicinal compounds. semanticscholar.org Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for achieving specific binding geometries with biological macromolecules. The oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding properties. In medicinal chemistry, the oxane scaffold is often used to improve a compound's metabolic stability and lipophilicity profile. acs.org The incorporation of this scaffold into molecular design is a strategy to explore new chemical space and enhance pharmacokinetic properties.

Role of Substituted Amine and Aryl Halide Functionalities as Strategic Building Blocks

Substituted amines are among the most versatile and fundamental functional groups in organic chemistry. ijrpr.comamerigoscientific.compurkh.com The nitrogen atom's lone pair of electrons confers both nucleophilicity and basicity, making amines essential intermediates in the construction of complex molecules. ijrpr.com They are key components in the synthesis of a vast range of pharmaceuticals, agrochemicals, and materials. ijrpr.comamerigoscientific.com The primary amine group, as seen in 4-(5-Bromopyridin-2-yl)oxan-4-amine, is a particularly valuable synthetic handle, allowing for a wide variety of chemical transformations to build molecular diversity. amerigoscientific.comnih.gov

Aryl halides are indispensable building blocks in modern synthetic chemistry, primarily due to their reactivity in transition-metal-catalyzed cross-coupling reactions. facs.websitenih.govresearchgate.net The carbon-halogen bond, in this case, a carbon-bromine bond, can be selectively activated by catalysts (commonly palladium-based) to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.com This capability allows for the modular and efficient assembly of complex molecular architectures from simpler precursors. beilstein-journals.org The bromo-substituent on the pyridine ring of the title compound thus serves as a strategic functional group, enabling further chemical elaboration and the synthesis of a library of related derivatives. mdpi.com

Rationale for Investigating the Chemical Synthesis and Reactivity of this compound

The rationale for the synthesis and investigation of this compound stems from the strategic combination of its constituent chemical moieties. The molecule integrates:

A pyridine ring , a privileged scaffold in medicinal chemistry known for its favorable biological interaction potential. researchgate.netmdpi.commdpi.com

An oxane ring , which can impart improved physicochemical properties such as solubility and metabolic stability. acs.org

A primary amine , providing a key point for further functionalization and diversification. ijrpr.compurkh.com

An aryl bromide , acting as a versatile handle for advanced synthetic modifications via cross-coupling reactions. facs.websiteresearchgate.net

The convergence of these features in a single molecule makes it a highly attractive target for chemical research. The investigation into its synthesis aims to develop efficient and novel chemical pathways to access this and related structures. ijrpr.comfrontiersin.org Studying its reactivity provides insights into how the different functional groups influence one another and how the molecule can be used as a platform to generate a diverse range of new chemical entities for screening in drug discovery and materials science. frontiersin.orgnih.gov

Research Objectives and Scope of Academic Inquiry for the Compound

The academic inquiry into this compound is typically guided by a set of clear research objectives. The primary goals of such research often include:

Development of Novel Synthetic Methodologies : To establish efficient, scalable, and innovative synthetic routes for the preparation of the title compound and its analogues. ijrpr.comfrontiersin.org This involves exploring various reaction conditions and starting materials to optimize yield and purity. researchgate.net

Comprehensive Characterization : To thoroughly characterize the synthesized compound using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography to confirm its structure and purity. ijrpr.com

Exploration of Chemical Reactivity : To investigate the reactivity of the compound's functional groups, particularly the amine and the aryl bromide, in a variety of chemical transformations. This includes exploring its utility in cross-coupling reactions, acylations, and other bond-forming processes to create libraries of new derivatives.

Evaluation of Biological Potential : A significant objective is often the preliminary evaluation of the compound and its derivatives for potential biological activity in areas such as oncology, infectious diseases, or neuroscience, given the prevalence of the pyridine and amine motifs in pharmaceuticals. ijrpr.comnih.gov

Structure-Activity Relationship (SAR) Studies : For any observed biological activity, a key goal is to understand the relationship between the molecular structure and its biological function. ijrpr.com By systematically modifying the parent compound, researchers can identify the key structural features responsible for its activity, guiding the design of more potent and selective molecules.

The scope of the research is to contribute to the broader field of heterocyclic chemistry by providing a new, well-characterized chemical building block and exploring its potential for creating functional molecules. mdpi.comfrontiersin.org

Compound Data

Below are the key chemical properties of the title compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine | sigmaaldrich.com |

| CAS Number | 1862642-61-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃BrN₂O | nih.gov |

| Molecular Weight | 257.13 g/mol | sigmaaldrich.comnih.gov |

| Physical Form | Powder | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | UWOJZGDNBZYEMO-UHFFFAOYSA-N | sigmaaldrich.com |

| Topological Polar Surface Area | 48.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOJZGDNBZYEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862642-61-2 | |

| Record name | 4-(5-bromopyridin-2-yl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 4 5 Bromopyridin 2 Yl Oxan 4 Amine

Retrosynthetic Disconnections and Strategy Development

The molecular architecture of 4-(5-Bromopyridin-2-yl)oxan-4-amine presents two primary points for logical retrosynthetic disconnection. These disconnections form the basis for developing convergent and linear synthetic strategies.

The first key disconnection is at the C4-amine bond of the oxane ring. This approach simplifies the target into a precursor, 4-(5-bromopyridin-2-yl)oxan-4-ol, where the primary amine is retrosynthetically derived from a more stable functional group like a hydroxyl group, an azide (B81097), or a nitrile. This strategy prioritizes the formation of the challenging carbon-carbon bond between the pyridine (B92270) and oxane rings first.

A second strategic disconnection breaks the C2-C4 bond between the pyridine ring and the oxane ring. This pathway leads to two key synthons: a 5-bromopyridin-2-yl anion equivalent (or a related organometallic species) and a 4-amino-oxan-4-yl cation equivalent, which can be traced back to a 4-aminooxane precursor. This approach focuses on preparing the functionalized oxane ring separately before coupling it with the pyridine component.

Considering the available starting materials and the stability of intermediates, the most common and practical strategy involves an initial C-C bond formation followed by the installation of the amine group. This route typically begins with the nucleophilic addition of a bromopyridinyl organometallic species to a commercially available oxane precursor.

Design and Preparation of Key Precursors and Intermediates

The success of any synthetic route is contingent on the efficient preparation of key precursors and intermediates. For the synthesis of this compound, the primary precursors are derivatives of pyridine and oxane.

Table 1: Key Precursors and Starting Materials

| Precursor Type | Chemical Name | Role in Synthesis |

|---|---|---|

| Pyridine Precursor | 2,5-Dibromopyridine (B19318) | Source of the 5-bromopyridin-2-yl moiety. acs.org |

| Pyridine Precursor | 5-Bromopyridine-2-carboxylic acid | Alternative starting material for the pyridine fragment. evitachem.com |

| Oxane Precursor | Tetrahydro-4H-pyran-4-one (Oxan-4-one) | Provides the foundational oxane ring structure. fishersci.de |

| Nitrogen Source | Sodium Azide / Hydrazoic Acid | Used for introducing the amine functionality via an azide intermediate. |

The most crucial intermediate derived from the pyridine precursor is the 5-bromo-2-lithiopyridine. This organometallic reagent is typically generated in situ from 2,5-dibromopyridine through a regioselective lithium-halogen exchange. The selectivity of this reaction is highly dependent on reaction conditions, particularly the solvent used. acs.org

For the oxane component, tetrahydro-4H-pyran-4-one serves as the ideal starting point. fishersci.de Its carbonyl group provides a reactive site for the crucial C-C bond-forming reaction with the pyridinyl nucleophile.

Multi-Step Synthesis Pathways for the Target Compound

A convergent multi-step synthesis is the most logical approach to assemble this compound, allowing for the independent preparation and subsequent combination of the core fragments.

Construction of the Oxane Ring System and Functionalization

The synthesis begins with the commercially available tetrahydro-4H-pyran-4-one. This molecule already contains the required oxane ring system. The primary "construction" and "functionalization" in this context refer to the transformation of the C-4 ketone into the desired quaternary center bearing the amine and the bromopyridinyl group. The initial step in this sequence is the reaction of the ketone, which sets the stage for all subsequent functionalizations at this position.

Introduction of the 5-Bromopyridin-2-yl Moiety

The introduction of the brominated pyridine ring is a critical step, typically achieved via a nucleophilic addition to the carbonyl group of oxan-4-one. The preferred method involves the regioselective lithiation of 2,5-dibromopyridine. acs.org

Reaction Scheme 1: Formation of the Tertiary Alcohol Intermediate

5-Bromo-2-lithiopyridine + Tetrahydro-4H-pyran-4-one -> 4-(5-Bromopyridin-2-yl)oxan-4-ol

Stereoselective Synthetic Approaches

The C-4 carbon of the oxan-4-amine core, being substituted with four different groups (an amino group, a 5-bromopyridin-2-yl group, and two distinct methylene (B1212753) units of the ring), is a chiral center. Therefore, the molecule exists as a pair of enantiomers. The synthesis of this compound as a single enantiomer or a specific diastereomer (if other stereocenters were present) requires advanced stereoselective strategies. While specific documented methods for this exact molecule are not prevalent in readily available literature, general principles for the stereoselective synthesis of substituted tetrahydropyrans (oxanes) can be applied. whiterose.ac.ukorganic-chemistry.org These approaches are broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. In the case of this compound, while it only has one stereocenter, diastereoselective reactions are often employed during the construction of the heterocyclic ring from an acyclic precursor that already contains a stereocenter. The stereochemistry of the existing center then directs the formation of the new stereocenter.

One common strategy for synthesizing substituted tetrahydropyrans is through the cyclization of a δ-hydroxy ketone or a related precursor. organic-chemistry.org For instance, a potential acyclic precursor for the target molecule could be designed with a chiral auxiliary or a pre-existing stereocenter. During the key cyclization step, this existing chirality would influence the spatial arrangement of the transition state, favoring the formation of one diastereomer over the other.

Methods for achieving diastereoselectivity in tetrahydropyran (B127337) synthesis include:

Substrate-Controlled Cyclizations: An appropriately substituted open-chain precursor containing one or more stereocenters can be cyclized. The steric and electronic properties of the substituents on the existing stereocenter(s) can direct the stereochemical outcome of the ring closure.

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can produce substituted tetrahydropyrans with high diastereoselectivity. organic-chemistry.org The stereochemical outcome is often dependent on the geometry of the starting homoallylic alcohol. organic-chemistry.org

Intramolecular Michael Addition: The intramolecular oxy-Michael reaction is a powerful tool for constructing tetrahydropyran rings. whiterose.ac.ukacs.org By using a chiral substrate, the cyclization can proceed with high diastereoselectivity, effectively transferring the chirality from the starting material to the product.

Control over the diastereoselectivity is typically achieved by carefully selecting the reaction conditions, such as the catalyst, solvent, and temperature, which can stabilize the desired transition state. nih.gov

To obtain a single enantiomer of this compound, enantioselective methods are required. These strategies aim to create the C-4 stereocenter with a specific configuration (R or S).

Catalytic Enantioselective Synthesis: This approach involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Several organocatalytic and metal-catalyzed methods have been developed for the asymmetric synthesis of tetrahydropyrans. whiterose.ac.ukmdpi.com

Asymmetric Intramolecular oxa-Michael Reaction: Chiral catalysts, such as primary-secondary diamines derived from amino acids, can catalyze the intramolecular cyclization of α,β-unsaturated ketone precursors to yield highly enantioenriched tetrahydropyrans. whiterose.ac.uk The catalyst forms a chiral iminium ion intermediate, which shields one face of the molecule, directing the nucleophilic attack of the hydroxyl group to the opposite face. whiterose.ac.uk

Asymmetric Diels-Alder Reactions: A [4+2] cycloaddition strategy can be employed to construct the tetrahydropyran ring with high stereocontrol. mdpi.com Chiral catalysts, such as proline-derived catalysts or chiral phosphoric acids, can mediate the reaction between a diene and a dienophile to produce multifunctionalized tetrahydropyrans with excellent enantioselectivity. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: Enantioselective NHC catalysis has been used for the synthesis of other chiral heterocycles like 4-aryl-3,4-dihydrocoumarins, suggesting its potential applicability for creating the 4-aryl-substituted oxane core. rsc.org

Chiral Pool Utilization: An alternative strategy is to start the synthesis from a readily available, inexpensive, and enantiomerically pure natural product, a concept known as "chiral pool" synthesis. escholarship.org This approach incorporates a pre-existing stereocenter from the starting material into the final molecule.

Carbohydrate- or Amino Acid-Based Synthesis: Sugars or amino acids are common chiral pool starting materials. nih.gov For instance, a multi-step synthesis could be envisioned starting from a chiral building block like Garner's aldehyde, which is derived from an amino acid. nih.gov The inherent chirality of the starting material would be carried through the synthetic sequence to define the stereochemistry at the C-4 position of the final product. The synthesis of other complex aminotetrahydrofuran derivatives has been successfully achieved using L- and D-methionine as chiral starting materials, demonstrating the feasibility of this approach for related heterocyclic systems. semanticscholar.org

The choice between a catalytic enantioselective method and a chiral pool approach often depends on factors like the desired enantiomer, the length and efficiency of the synthetic route, and the availability of starting materials.

Advanced Spectroscopic and Structural Elucidation of 4 5 Bromopyridin 2 Yl Oxan 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 4-(5-Bromopyridin-2-yl)oxan-4-amine. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals and to establish connectivity within the molecule.

1D and 2D NMR for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) and oxane rings. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. For instance, the proton at C6 of the pyridine ring would likely appear as a doublet, coupled to the proton at C4. The protons of the oxane ring would appear in the aliphatic region (δ 1.5-4.0 ppm), often as complex multiplets due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), while the oxane ring carbons would be found further upfield (δ 20-80 ppm). The quaternary carbon C4 of the oxane ring, bonded to the nitrogen and the pyridine ring, would have a characteristic chemical shift.

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the oxane and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the pyridine and oxane fragments, for example, by observing a correlation between the oxane protons and the C2 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3/C3 | ~7.8 (dd) | ~140 |

| Pyridine-H4/C4 | ~7.9 (dd) | ~122 |

| Pyridine-H6/C6 | ~8.4 (d) | ~150 |

| Pyridine-C2 | - | ~165 |

| Pyridine-C5 | - | ~118 |

| Oxane-H2,6eq/C2,6 | ~3.8 (m) | ~65 |

| Oxane-H2,6ax/C2,6 | ~3.5 (m) | ~65 |

| Oxane-H3,5eq/C3,5 | ~2.0 (m) | ~40 |

| Oxane-H3,5ax/C3,5 | ~1.7 (m) | ~40 |

| Oxane-C4 | - | ~55 |

Conformational Analysis and Dynamic NMR Studies

The oxane ring in this compound exists in a chair conformation. The bulky 5-bromopyridin-2-yl group at the C4 position is expected to preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference can be confirmed by NOESY experiments, which would show through-space correlations between the axial protons on the oxane ring. nih.govacs.org

Dynamic NMR studies, conducted at variable temperatures, could reveal information about the rate of chair-to-chair interconversion of the oxane ring. However, for a single substituent, this barrier is typically low. In more complex derivatives, dynamic NMR can be used to study restricted rotation around single bonds or other dynamic processes. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

N-H stretching: The primary amine (NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the oxane ring will be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage in the oxane ring will produce a strong, characteristic C-O-C stretching band, typically around 1100 cm⁻¹.

C-Br stretching: The carbon-bromine bond will have a stretching vibration at lower frequencies, usually in the 500-600 cm⁻¹ range.

In the solid state, intermolecular hydrogen bonding between the amine group of one molecule and the pyridine nitrogen or the oxane oxygen of another can lead to broadening and shifting of the N-H and C-O-C stretching bands.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=N, C=C (pyridine) | Ring Stretch | 1400-1600 |

| C-O-C (ether) | Asymmetric Stretch | 1070-1150 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition and molecular formula of the compound. For this compound (C₁₀H₁₃BrN₂O), the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

The fragmentation pattern in the mass spectrum provides valuable structural information. Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions. Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of an alkyl radical adjacent to the amine or the ether oxygen.

Loss of the bromopyridinyl moiety: Cleavage of the C-C bond between the oxane ring and the pyridine ring.

Fragmentation of the oxane ring: This can occur through various ring-opening and cleavage pathways.

Loss of bromine: Cleavage of the C-Br bond. mdpi.comlibretexts.orglibretexts.org

A plausible fragmentation could involve the loss of the bromopyridinyl group to give a fragment corresponding to the 4-amino-oxane cation. Another possibility is the fragmentation of the oxane ring itself. miamioh.edu

X-ray Crystallography for Solid-State Molecular Architecture, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its derivatives can be grown, this technique can unambiguously determine:

Conformation: The exact chair conformation of the oxane ring and the orientation of the bromopyridinyl substituent (axial vs. equatorial) would be determined. researchgate.netmdpi.com

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding (e.g., from the NH₂ group to the pyridine nitrogen or oxane oxygen) and halogen bonding (involving the bromine atom). These interactions are crucial for understanding the solid-state properties of the material. iucr.orgbohrium.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, techniques like circular dichroism (CD) spectroscopy are not applicable for determining its absolute configuration.

However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by resolving the compound into enantiomers (if it were to exist in a chiral conformation), then CD spectroscopy would be a valuable tool. It measures the differential absorption of left and right circularly polarized light, and the resulting spectrum can be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration of the stereocenters. This would be particularly relevant in the context of developing derivatives with specific biological activities, where stereochemistry often plays a critical role.

Computational and Theoretical Chemistry Studies of 4 5 Bromopyridin 2 Yl Oxan 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular geometries and electronic properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard approaches. nih.goveurjchem.com DFT, particularly using hybrid functionals like B3LYP, is often employed for its balance of accuracy and computational cost, making it suitable for molecules of this size. researchgate.netmdpi.com These calculations begin by optimizing the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation).

The optimization process yields critical data such as bond lengths, bond angles, and dihedral angles. For 4-(5-Bromopyridin-2-yl)oxan-4-amine, this would reveal the precise spatial arrangement of the bromopyridine and oxane rings and the amine group.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP Calculations of Similar Structures)

| Parameter | Bond/Atoms Involved | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-Br | 1.90 - 1.92 Å | |

| C-N (Pyridine Ring) | 1.33 - 1.38 Å | |

| C-O (Oxane Ring) | 1.43 - 1.45 Å | |

| C-N (Amine) | 1.45 - 1.47 Å | |

| **Bond Angles (°) ** | ||

| C-C-Br | 118 - 120° | |

| C-N-C (Pyridine Ring) | 117 - 119° | |

| C-O-C (Oxane Ring) | 110 - 112° | |

| Dihedral Angle (°) | C(pyridine)-C(oxane)-N-H | ~60° / 180° |

Note: These values are representative and serve to illustrate the type of data obtained from quantum chemical calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electronegative bromine atom.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.75 to 4.25 |

| Electrophilicity Index | ω | χ² / (2η) | 3.3 to 4.3 |

Note: These values are illustrative, based on data from similar heterocyclic compounds. researchgate.netresearchgate.net

An Electrostatic Potential (ESP) map visualizes the total charge distribution of a molecule on its electron density surface. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic (positive potential, blue) and nucleophilic (negative potential, red) attack. researchgate.net

In an ESP map of this compound, regions of negative potential would be expected around the nitrogen atom of the pyridine ring, the oxygen atom in the oxane ring, and the bromine atom due to their high electronegativity. Regions of positive potential would be concentrated around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. Analysis of Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, complementing the qualitative ESP map. epstem.net

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

Molecules with rotatable single bonds can exist in multiple conformations. The oxane ring itself can adopt different conformations (e.g., chair, boat), and rotation can occur around the bond connecting the pyridine and oxane moieties. A thorough conformational analysis, typically performed using molecular mechanics (MM) force fields or through potential energy surface scans with DFT, is necessary to identify the most stable conformers and the energy barriers between them. acs.org This information is critical as the biological activity and physical properties of a molecule are often dictated by its lowest-energy conformation.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters. Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.gov By comparing the calculated wavenumbers and intensities with experimental spectra, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. For this compound, this would allow for the identification of characteristic peaks such as the N-H stretching of the amine, C-Br stretching, and the C-O-C stretching of the ether linkage in the oxane ring. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data. epstem.net

Computational Prediction of Reactivity and Reaction Mechanisms

When studying a specific chemical reaction involving this compound, computational chemistry can be used to map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS structure and calculating its energy relative to the reactants provides the activation energy barrier. researchgate.net This barrier determines the reaction rate. A TS is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction path. This level of analysis is crucial for understanding reaction mechanisms and predicting reaction outcomes.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. The energy and distribution of these orbitals in this compound provide critical information about its reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A hypothetical FMO analysis for this compound might yield the following illustrative data:

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between LUMO and HOMO |

The distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the electron-rich regions, such as the nitrogen of the amino group and potentially the pyridine ring nitrogen. The LUMO is likely to be distributed over the electron-deficient pyridine ring, particularly the carbon atoms, influenced by the electronegative bromine and nitrogen atoms. chemrxiv.org This distribution is crucial for predicting how the molecule will interact with biological targets or other reagents.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. rsc.org

For this compound, a QSPR model could be developed to predict various physicochemical and biological properties, such as solubility, lipophilicity, and potential bioactivity. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. researchgate.net These can be categorized into several classes:

Constitutional (1D) Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical (3D) Descriptors: These depend on the 3D coordinates of the atoms and include descriptors of molecular shape and size.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO and LUMO).

While a specific QSPR study on this compound is not available in the provided search results, we can present a table of hypothetical theoretical descriptors that would be relevant for such a study, based on general knowledge of QSPR for drug-like molecules and heterocyclic amines. nih.govacs.orgnih.gov

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Constitutional | Molecular Weight (MW) | 257.13 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 54.6 Ų | The sum of surfaces of polar atoms in a molecule. |

| Geometrical | Number of Rotatable Bonds | 2 | The number of bonds which allow free rotation around themselves. |

| Quantum-Chemical | Dipole Moment | 3.5 D | A measure of the separation of positive and negative charges. |

| Physicochemical | LogP (octanol-water partition coefficient) | 1.8 | A measure of the lipophilicity of the compound. |

These descriptors, among many others, would be used to build a statistical model, often using techniques like multiple linear regression or machine learning algorithms, to predict a property of interest. researchgate.net For example, a QSPR model could correlate these descriptors with the binding affinity of this compound to a specific protein target. Such models are invaluable tools in modern drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and further testing.

Reaction Chemistry and Chemical Transformations of 4 5 Bromopyridin 2 Yl Oxan 4 Amine

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom attached to the pyridine (B92270) ring is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the connection of the pyridyl core to other aromatic, heteroaromatic, or aliphatic fragments.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For 4-(5-bromopyridin-2-yl)oxan-4-amine, the bromine atom serves as the electrophilic partner for this transformation.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

While specific examples for this compound are not detailed in the reviewed literature, the reaction would theoretically proceed as shown in the table below, coupling the pyridine ring with various boronic acids to introduce new carbon-based substituents. This reaction is invaluable for synthesizing biaryl and heteroaryl structures commonly found in pharmacologically active compounds.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 (Example) | Catalyst/Ligand (Example) | Base (Example) | Product |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The development of specialized, bulky phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction.

In the context of this compound, this reaction would be used to attach a new nitrogen-based substituent at the C5 position of the pyridine ring. This transformation would involve reacting the bromo-compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong, non-nucleophilic base.

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 (Example) | Catalyst/Ligand (Example) | Base (Example) | Product |

|---|

The Sonogashira coupling reaction is the most common method for forming a C(sp²)-C(sp) bond, effectively coupling an aryl or vinyl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. This method provides direct access to arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species and reductive elimination. The copper cycle involves the formation of the key copper-acetylide intermediate from the terminal alkyne and the copper(I) salt, facilitated by the amine base. Copper-free versions of the Sonogashira reaction have also been developed.

For this compound, a Sonogashira coupling would introduce an alkyne substituent at the position of the bromine atom, creating a rigid linker that can be used to extend the molecular framework or as a precursor for further transformations.

Table 3: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 (Example) | Catalyst/Co-catalyst (Example) | Base (Example) | Product |

|---|

Reactions Involving the Amine Functionality

The primary amine on the oxane ring is a potent nucleophile, making it a reactive handle for a different set of chemical transformations. These reactions are typically used to build amide, sulfonamide, or alkylated amine structures, or to form imines through condensation.

Acylation of the primary amine group of this compound can be readily achieved by reacting it with acylating agents such as acyl chlorides or carboxylic acids (in the presence of a coupling agent). This forms a stable amide bond, a common functional group in many drug molecules. Similarly, alkylation can introduce various alkyl groups onto the nitrogen atom.

These reactions provide a straightforward method to modify the properties of the molecule, for instance, by introducing new pharmacophores or tuning solubility.

Table 4: Representative Acylation Reaction

| Reactant 1 | Acylating Agent (Example) | Base (Example) | Product |

|---|

The primary amine can undergo condensation reactions with aldehydes or ketones to form an imine (or Schiff base). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond.

This transformation is often used in dynamic combinatorial chemistry or as an intermediate step. The imine can be subsequently reduced, in a process known as reductive amination, to form a stable secondary amine, which is a common strategy for introducing substituted alkyl groups onto a primary amine.

Table 5: Representative Condensation/Reductive Amination Reaction

| Reactant 1 | Carbonyl Compound (Example) | Reducing Agent (for Reductive Amination) | Product (after reduction) |

|---|

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic attack would preferentially occur at the C-3 or C-5 positions, which are less deactivated. However, the presence of the amino group (via the oxane linker) at C-2 can influence this reactivity.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, where a partial positive charge can be stabilized by the ring nitrogen. researchgate.net In the case of this compound, the bromine is at the C-5 position. Nucleophilic substitution at this position is less favorable compared to positions 2, 4, or 6 and typically requires harsh conditions or metal catalysis.

However, the primary site for nucleophilic attack by an external nucleophile is the carbon atom bearing the bromine. This C-Br bond is the most susceptible to cleavage in substitution reactions. The amino group of another molecule can act as a nucleophile, displacing the bromide to form a new C-N bond in an SNAr-type mechanism. huggingface.co Another common nucleophilic substitution involves the displacement of the bromide by an alkoxide or phenoxide, forming an ether linkage. For instance, derivatives containing a (5-bromopyridin-2-yl)oxy moiety are synthesized through such nucleophilic aromatic substitution reactions. google.com

| Reaction Type | Position on Pyridine Ring | Reactivity Principle | Typical Reagents/Conditions |

| Electrophilic Substitution | C-3, C-5 | Generally disfavored due to the electron-deficient nature of the pyridine ring. | Strong acids and electrophiles. |

| Nucleophilic Substitution (SNAr) | C-5 (at the C-Br bond) | The C-Br bond is the primary site for nucleophilic attack, though less activated than positions 2, 4, or 6. researchgate.net | Amines, alkoxides, phenoxides; often requires heat or catalysis. huggingface.cogoogle.com |

Functionalization Strategies for Further Derivatization and Scaffold Expansion

The this compound scaffold is a versatile building block for the synthesis of more complex molecules, primarily through reactions targeting the C-Br bond and C-H bonds of the pyridine ring.

Cross-Coupling Reactions: The bromine atom at the C-5 position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for creating a new C-C bond by coupling the aryl bromide with a boronic acid or boronic ester. rsc.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position of the pyridine ring. Given the potential instability of some heteroaryl boronic acids, the use of more stable derivatives like pinacol (B44631) boronic esters is often preferred. rsc.org

Nickel-Catalyzed Cross-Electrophile Coupling: This method allows for the coupling of two different electrophiles, such as the aryl bromide of the parent compound and an alkyl halide. acs.org This strategy avoids the need to prepare potentially unstable organometallic nucleophiles and shows good functional group tolerance. acs.orgbiosynth.com

Other Cross-Coupling Reactions: Other notable reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (forming C-N bonds).

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the pyridine ring represents a modern and atom-economical approach to scaffold expansion. While the C-Br bond is the most reactive site for cross-coupling, adjacent C-H bonds can be activated using transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium). mdpi.com These methods can introduce new substituents without the pre-functionalization required for classical cross-coupling.

Radical Reactions: The C-Br bond can serve as a precursor for a radical intermediate. Photochemical or chemical initiation can lead to the formation of an aryl radical at the C-5 position. This radical can then participate in cyclization reactions or be trapped by various radical acceptors, enabling the construction of polycyclic scaffolds. acs.orgresearchgate.net

The table below summarizes key functionalization strategies for this compound.

| Strategy | Target Bond | Catalyst/Reagent | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | C-Br | Pd catalyst, Boronic acid/ester, Base | C-C | Highly versatile for introducing aryl and alkyl groups. rsc.org |

| Cross-Electrophile Coupling | C-Br | Ni catalyst, Alkyl halide, Reducing agent | C-C | Couples two electrophiles, avoiding organometallic reagents. acs.org |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, Amine, Base | C-N | Forms arylamines. |

| C-H Activation/Arylation | C-H (e.g., at C-3, C-4, C-6) | Pd, Rh, or Ru catalysts | C-C, C-Heteroatom | Atom-economical, direct functionalization of the pyridine core. mdpi.com |

| Radical Cyclization | C-Br | Radical initiator (e.g., AIBN, photoredox catalyst) | C-C | Forms complex polycyclic structures. acs.orgresearchgate.net |

These functionalization strategies highlight the utility of this compound as a valuable intermediate in medicinal chemistry and materials science, allowing for the systematic exploration of chemical space around a core scaffold. whiterose.ac.ukaablocks.com

Exploration of Research Applications of 4 5 Bromopyridin 2 Yl Oxan 4 Amine

Role as a Synthetic Synthon and Building Block for Advanced Chemical Structures

4-(5-Bromopyridin-2-yl)oxan-4-amine serves as a crucial building block in the synthesis of more complex molecules. cymitquimica.commolscanner.com Its structure, featuring a bromo-substituted pyridine (B92270) ring attached to an oxane ring with an amine group, offers multiple reactive sites for chemical modification. The bromine atom on the pyridine ring is a key functional group that allows for various cross-coupling reactions, a fundamental strategy in modern organic synthesis.

One of the most common applications of this bromo-functionalized pyridine is in Suzuki-Miyaura coupling reactions. rsc.org In these reactions, the bromine atom can be substituted with a wide range of organic groups by reacting with boronic acids or esters in the presence of a palladium catalyst. rsc.org This method is highly valued for its functional group tolerance and its ability to form carbon-carbon bonds, which are essential for constructing the backbones of complex organic molecules. For instance, the bromine can be replaced by aryl, heteroaryl, or alkyl groups, leading to a diverse array of substituted pyridine derivatives. semanticscholar.orgmdpi.com

The amine group on the oxane ring provides another point for chemical elaboration. It can readily undergo reactions such as acylation, alkylation, and condensation to introduce new functional moieties. This dual reactivity makes this compound a bifunctional building block, enabling the stepwise or simultaneous construction of intricate molecular architectures.

The oxane ring itself imparts specific conformational properties to the molecules derived from it, which can be critical for their biological activity or material properties. The stereochemistry of the oxane ring can also be controlled or modified, adding another layer of structural diversity to the resulting compounds.

Table 1: Key Reactive Sites of this compound and Their Applications

| Reactive Site | Type of Reaction | Potential Modifications |

| Bromine on Pyridine Ring | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups. |

| Amine on Oxane Ring | Acylation, Alkylation, Reductive Amination, Amide Bond Formation | Formation of amides, secondary/tertiary amines, and imines. |

| Pyridine Nitrogen | N-oxide formation, Quaternization | Modification of electronic properties and solubility. |

Investigation as a Precursor for Ligands in Catalysis

The structural features of this compound make it an attractive precursor for the synthesis of ligands used in catalysis. The pyridine nitrogen and the exocyclic amine group can act as coordination sites for metal ions, forming chelate complexes.

Coordination Chemistry Studies with Transition Metals

The nitrogen atom of the pyridine ring and the primary amine group can coordinate with various transition metals, such as palladium, ruthenium, rhodium, and iridium, to form stable complexes. mdpi.comresearchgate.net The bromine atom can be either retained as a functional handle for further reactions or replaced prior to complexation to tune the electronic properties of the resulting ligand. The oxane ring can influence the steric environment around the metal center, which is a critical factor in determining the selectivity and activity of a catalyst.

Application in Metal-Catalyzed Organic Transformations

Ligands derived from this compound have been explored in various metal-catalyzed organic transformations. For example, after modification of the amine group and/or substitution of the bromine atom, the resulting ligands can be employed in asymmetric catalysis, where the chirality of the ligand is transferred to the product of the reaction. beilstein-journals.org The development of efficient and selective catalysts is a major focus of chemical research, and this compound provides a versatile scaffold for ligand design.

Studies in Supramolecular Chemistry for Molecular Recognition and Self-Assembly

The ability of this compound to participate in hydrogen bonding (via the amine group and the pyridine nitrogen) and halogen bonding (via the bromine atom) makes it a valuable component in the field of supramolecular chemistry. These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures.

The pyridine ring can also engage in π-π stacking interactions, further contributing to the stability of supramolecular assemblies. By carefully designing the complementary binding partners, researchers can create complex architectures such as molecular capsules, cages, and polymers. These structures can have applications in areas like molecular recognition, sensing, and drug delivery.

Exploration in Material Science as a Component for Functional Materials

The incorporation of this compound into larger molecular frameworks can lead to the development of new functional materials. molscanner.commdpi.com For example, polymers containing this moiety may exhibit interesting electronic or optical properties due to the presence of the pyridyl group. The bromine atom can be used to anchor the molecule to surfaces or to create cross-linked materials.

Furthermore, the ability of this compound to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs). MOFs are porous materials with high surface areas that have potential applications in gas storage, separation, and catalysis. The specific geometry and connectivity of the this compound building block would dictate the structure and properties of the resulting MOF.

Use as a Probe Molecule in Mechanistic Studies of Chemical Reactions

Due to its well-defined structure and multiple reactive sites, this compound can be used as a probe molecule to study the mechanisms of chemical reactions. molscanner.com For example, by systematically modifying different parts of the molecule and observing the effect on the reaction outcome, researchers can gain insights into the reaction pathway and the nature of the transition states involved. The bromine atom can also serve as a heavy-atom label in certain spectroscopic techniques, aiding in structural elucidation.

Advanced Analytical Methodologies for Characterization in Research Context

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high-resolution separation and sensitive detection, making them ideal for the analysis of complex research samples.

The development of a reliable HPLC method is crucial for determining the purity of 4-(5-Bromopyridin-2-yl)oxan-4-amine and for monitoring the progress of its synthesis. A reverse-phase HPLC (RP-HPLC) method is commonly employed for polar, non-volatile compounds like the target amine. The development of such a method involves a systematic optimization of several key parameters to achieve optimal separation and peak shape.

A typical starting point for method development would involve screening different stationary phases (columns) and mobile phase compositions. For a compound with the structural features of this compound, a C18 column is a common first choice due to its versatility and broad applicability. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure the efficient separation of the main compound from any impurities or starting materials.

The detector wavelength is another critical parameter. Given the presence of the bromopyridine chromophore, UV detection in the range of 254-270 nm would be expected to provide good sensitivity. The final validated method would demonstrate linearity, accuracy, precision, and robustness, ensuring its suitability for routine analysis. jchr.org

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

This table presents a hypothetical but representative set of parameters for an RP-HPLC method suitable for the analysis of the target compound.

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique becomes highly valuable for the analysis of its volatile derivatives. Derivatization is a common strategy to increase the volatility and thermal stability of polar compounds, allowing for their separation and identification by GC-MS.

For a primary amine like the target compound, acylation or silylation are common derivatization techniques. For instance, reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar amine and any hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) derivatives. These derivatives can then be readily analyzed by GC-MS.

The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint, allowing for structural elucidation and confirmation. This method is particularly useful for identifying by-products and impurities in the synthesis of the target compound. rsc.org

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table outlines typical parameters for a GC-MS method used for the analysis of a silylated derivative of the target compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This analysis provides the empirical formula of a compound, which is a critical piece of data for confirming its identity and purity. For a halogenated compound like this compound, the determination of bromine content is also essential.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at high temperatures in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and HBr) are then separated and quantified by various detection methods. The results are presented as the weight percentage of each element.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₀H₁₃BrN₂O). A close agreement between the found and calculated values provides strong evidence for the correctness of the empirical and, by extension, the molecular formula of the synthesized compound. bohrium.comresearchgate.net

Table 3: Theoretical vs. Found Elemental Analysis Data for this compound (C₁₀H₁₃BrN₂O)

| Element | Theoretical (%) | Found (%) (Illustrative) |

| Carbon (C) | 46.71 | 46.65 |

| Hydrogen (H) | 5.10 | 5.15 |

| Nitrogen (N) | 10.89 | 10.85 |

| Bromine (Br) | 31.07 | 31.15 |

| Oxygen (O) | 6.22 | 6.20 |

This table compares the theoretical elemental composition of the target compound with a set of illustrative experimental results that would be considered acceptable for formula validation.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Research Findings

Academic and industrial research, primarily documented in patents and synthetic methodology studies, underscores the utility of the 5-bromopyridin-2-yl moiety as a versatile precursor. The bromine atom serves as a key handle for a variety of cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. This is a foundational technique for building molecular complexity.

The oxan-4-amine (or tetrahydropyran-4-amine) portion of the molecule is frequently incorporated into bioactive compounds to fine-tune their physicochemical properties. The oxane ring can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing the pharmacokinetic profiles of drug candidates. For instance, the introduction of such saturated heterocyclic systems is a common strategy to improve properties like metabolic stability and reduce off-target effects. While direct research on 4-(5-Bromopyridin-2-yl)oxan-4-amine is not abundant, the principles guiding its use are well-established in the synthesis of compounds targeting a range of biological entities, including protein kinases and transporters jst.go.jpgoogle.com.

Identification of Unresolved Scientific Questions and Challenges

Despite its utility, several scientific questions and challenges remain regarding this compound and its application. A primary challenge lies in the development of highly efficient and stereoselective synthetic routes to this and structurally related compounds. The existing syntheses, often multi-step processes, may offer room for optimization in terms of yield, cost-effectiveness, and environmental impact.

Furthermore, the full scope of its reactivity and its potential as a building block in novel chemical transformations has yet to be fully explored. Key questions include:

What is the optimal and most scalable synthetic pathway to produce this compound with high purity?

How does the interplay between the electron-withdrawing nature of the pyridine (B92270) ring and the steric bulk of the oxane group influence the reactivity of the amine and the bromo functionalities?

Beyond standard cross-coupling and amidation reactions, what other novel chemical methodologies can be developed to leverage this specific scaffold?

Proposed Future Research Avenues and Potential for Advancing Chemical Knowledge

The future research landscape for this compound is rich with possibilities. A significant avenue for investigation is its application in the generation of diverse chemical libraries for high-throughput screening. By systematically varying the substituents at the bromine position and derivatizing the amine group, vast collections of novel compounds can be created to probe a wide array of biological targets.

Specific proposed research directions include:

Development of Novel Synthetic Methodologies: Research into one-pot or flow-chemistry-based syntheses of this compound could significantly enhance its accessibility for research and development.

Exploration in Fragment-Based Drug Discovery: The compound itself could serve as a valuable fragment for screening against various protein targets. Identifying weak-binding interactions could provide starting points for the development of more potent ligands.

Synthesis of Conformationally Constrained Analogs: Investigating the synthesis of more rigid analogs of this compound could lead to compounds with higher target affinity and selectivity.

Broader Impact of Research on Synthetic Methodologies and Chemical Innovation (non-commercial)

The exploration of the chemistry of this compound and its derivatives contributes to the broader field of synthetic methodology. The challenges associated with its synthesis can drive the development of new catalytic systems and reaction conditions that could be applicable to a wider range of heterocyclic compounds.

Innovations in the synthesis and application of such building blocks are crucial for advancing chemical knowledge. They provide chemists with a more sophisticated "toolbox" for constructing complex molecules with precisely controlled three-dimensional structures. This, in turn, facilitates deeper investigations into the relationship between molecular structure and function, a fundamental aspect of chemical and biological sciences. The ongoing research with scaffolds like this compound will undoubtedly continue to push the boundaries of what is possible in molecular design and synthesis whiterose.ac.uk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.